REACTION_SMILES
|
[CH3:20][OH:21].[N:1](=[N+:2]=[N-:3])[CH2:4][CH:5]1[CH:6]([OH:18])[CH2:7][CH:8]([n:10]2[c:11](=[O:12])[nH:13][c:14](=[O:15])[cH:16][cH:17]2)[O:9]1.[OH2:19]>>[NH2:1][CH2:4][CH:5]1[CH:6]([OH:18])[CH2:7][CH:8]([n:10]2[c:11](=[O:12])[nH:13][c:14](=[O:15])[cH:16][cH:17]2)[O:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=NCC1OC(n2ccc(=O)[nH]c2=O)CC1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1OC(n2ccc(=O)[nH]c2=O)CC1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:20][OH:21].[N:1](=[N+:2]=[N-:3])[CH2:4][CH:5]1[CH:6]([OH:18])[CH2:7][CH:8]([n:10]2[c:11](=[O:12])[nH:13][c:14](=[O:15])[cH:16][cH:17]2)[O:9]1.[OH2:19]>>[NH2:1][CH2:4][CH:5]1[CH:6]([OH:18])[CH2:7][CH:8]([n:10]2[c:11](=[O:12])[nH:13][c:14](=[O:15])[cH:16][cH:17]2)[O:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=NCC1OC(n2ccc(=O)[nH]c2=O)CC1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1OC(n2ccc(=O)[nH]c2=O)CC1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |